molecular formula C12H19N3O7 B570085 Fructose-histidine CAS No. 25020-13-7

Fructose-histidine

Cat. No. B570085
CAS RN: 25020-13-7
M. Wt: 317.298
InChI Key: CJYXLKPEYVVNDY-SCVMZPAESA-N
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Description

Fructose-histidine is a compound that is formed through the Maillard reaction of fructose and histidine . Fructose and its polysaccharides are widely found in fruits and vegetables, and the Maillard reaction of fructose affects food quality .


Synthesis Analysis

The synthesis of fructose-histidine involves the Maillard reaction, which is a series of continuous and complex reactions starting with the condensation of carbonyl compounds (usually reducing sugars) and amino compounds (such as proteins, peptides, and amino acids) .


Molecular Structure Analysis

The molecular formula of fructose-histidine is C12H19N3O7 . The molecular weight is 317.30 g/mol . The exact mass and monoisotopic mass are both 317.12229995 g/mol .


Chemical Reactions Analysis

The Maillard reaction of fructose and histidine involves several stages. Increasing the temperature and reactant concentration promotes the condensation reaction of fructose and amino acid in the early stage, the formation of intermediate products with ultraviolet absorption and fluorescence in the intermediate stage, and the formation of pigment in the final stage .


Physical And Chemical Properties Analysis

Fructose-histidine has several physical and chemical properties. It has a molecular weight of 317.30 g/mol . It has a topological polar surface area of 176 Ų . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .

Scientific Research Applications

  • Basic amino acids, including Histidine, can act as catalysts for the isomerization of glucose to fructose in water, with applications in sustainable chemistry and renewable resource production (Yang, Sherbahn, & Runge, 2016).

  • Fructose-Histidine, specifically Nalpha-(1-deoxy-D-fructos-1-yl)-L-histidine, has been identified as a potent copper chelator in tomatoes and shows potential as a food-related antioxidant due to its ability to protect against hydroxyl radical-mediated DNA fragmentation (Mossine & Mawhinney, 2007).

  • Histidine plays a role in the activation of rabbit muscle, liver, and kidney fructose bisphosphatases, enzymes crucial in metabolic pathways like gluconeogenesis (Datta et al., 1974).

  • The reaction mechanism of Fructose-2,6-bisphosphatase, a key enzyme in metabolic regulation, involves histidine as a critical component (Mizuguchi et al., 1999).

  • Fructose-1,6-bisphosphatase from organisms like turkey liver requires histidine for optimal activity, highlighting its significance in enzymatic processes (Han, Owen, & Johnson, 1975).

  • Histidine's involvement in the phosphotransferase system of bacteria like Escherichia coli suggests its role in carbohydrate transport and metabolism (Waygood, 1980).

Future Directions

Future research could focus on the effects of fructose-histidine on various health conditions. For example, studies could investigate the effects of fructose-histidine on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O7/c16-4-9(18)11(20)10(19)8(17)3-14-7(12(21)22)1-6-2-13-5-15-6/h2,5,7,9-11,14,16,18-20H,1,3-4H2,(H,13,15)(H,21,22)/t7-,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVIFAPVCHKNHF-AYHFEMFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O7
Record name D-Fructose-L-histidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/D-Fructose-L-histidine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315900
Record name Fructose-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose-histidine

CAS RN

25020-13-7
Record name Fructose-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25020-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fructose-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
114
Citations
P Liu, X Lu, N Li, Z Zheng, X Qiao - Molecules, 2018 - mdpi.com
… This study aimed to investigate the Maillard reaction of fructose using a fructose–histidine model system. The reaction process was characterized using fluorescence spectroscopy and …
Number of citations: 30 www.mdpi.com
VV Mossine, CL Barnes, TP Mawhinney - Carbohydrate research, 2007 - Elsevier
Within a set of food-related Amadori compounds, crystalline N-(1-deoxy-β-d-fructopyranos-1-yl)-l-histidine monohydrate (Fru-l-His×H 2 O) has an unusually low solubility in water, which …
Number of citations: 18 www.sciencedirect.com
HM Golder, P Celi, AR Rabiee, C Heuer… - Journal of dairy …, 2012 - Elsevier
The effects of grain, fructose, and histidine on ruminal pH and fermentation products were studied in dairy cattle during an induced subacute acidosis protocol. Thirty Holstein heifers …
Number of citations: 62 www.sciencedirect.com
HM Golder, SE Denman, C McSweeney, P Celi… - Journal of dairy …, 2014 - Elsevier
… , and grain + fructose + histidine treatment groups were … the grain- and grain + fructose + histidine-fed heifers. Spatial … increased in the grain + fructose + histidine group (Table 6). …
Number of citations: 57 www.sciencedirect.com
H Hashiba - Journal of Agricultural and Food Chemistry, 1976 - ACS Publications
… Amadori compoundscomposed of aromatic or heterocyclic amino acids, such as fructose-tyrosine, fructose-phenylalanine, fructose-histidine, and fructose-tryptophan, were especially …
Number of citations: 65 pubs.acs.org
M Schlesier, B Friedrich - Archives of Microbiology, 1982 - Springer
… When cells grown in fructose-histidine medium were permeabilized with CTAB and incubated with formiminoglutamate, the presumptive third intermediate of histidine degradation, …
Number of citations: 6 link.springer.com
MH Fronstin, DJ Kroe, JV Klavins… - Proceedings of the …, 1967 - journals.sagepub.com
The influence of transferrin saturation on the enhancement of iron absorption by intraluminal histidine or intraluminal fructose was studied in rats. A loop of lumen immediately distal to …
Number of citations: 1 journals.sagepub.com
HM GolderA, IJ LeanAB, AR RabieeA… - Proc. Aust. Soc …, 2010 - researchgate.net
Ruminal acidosis is an important nutritional disorder of dairy cattle, associated with the consumption of large amounts of readily fermentable carbohydrates (Bramley et al 2008). …
Number of citations: 0 www.researchgate.net
MR Bakst - Poultry Science, 1985 - Elsevier
The effect of zinc and histidine (a zinc chelator) on oxygen (O 2 ) uptake by turkey sperm was examined in diluents without and with added fructose. The presence of .5 mM zinc in a …
Number of citations: 42 www.sciencedirect.com
Y Chang-Ho - Canadian Journal of Botany, 1970 - cdnsciencepub.com
Zoospore cysts of Pythium aphanidermatum germinated well without external nutrient supply, but pea root exudate increased percentage germination and germ tube growth. Zoospore …
Number of citations: 25 cdnsciencepub.com

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